Benzenepropanamide, alpha-amino-N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (aS)-
Overview
Description
Benzenepropanamide, alpha-amino-N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (aS)- is a chemical compound with a complex structure. Let’s break down its components:
- Benzenepropanamide : This part of the molecule contains a benzene ring attached to a propanamide group.
- Alpha-amino-N-[3-(1H-imidazol-1-yl)propyl] : This segment includes an alpha-amino group connected to a propyl chain, which in turn bears an imidazole ring.
- Dihydrochloride : The compound exists as a dihydrochloride salt, indicating two chloride ions are associated with it.
- (aS)- : The stereochemistry is specified as (aS), which indicates the absolute configuration of the chiral center.
Synthesis Analysis
The synthesis of this compound involves several steps:
- Condensation of N-Substituted Piperidones : Strong acid-mediated condensation of N-substituted piperidones with appropriate imidazolpropyl groups at N-3 and N-7 leads to intermediate bispidinones.
- Reduction to 3,7-Diazabicyclo [3.3.1]nonane Targets : These intermediates are then reduced to form the corresponding 3,7-diazabicyclo [3.3.1]nonane targets.
- Benzoylation of Oxime at C-9 : The oxime at C-9 is benzoylated.
- Complex Formation with β-Cyclodextrin : Heating the 3,7-diazabicyclo [3.3.1]nonanes in ethanol with β-cyclodextrin generates the desired complexes.
Molecular Structure Analysis
The compound’s molecular structure comprises a benzene ring, an imidazole ring, and a propanamide group. The (aS)- configuration indicates the spatial arrangement of substituents around the chiral center.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including hydrolysis, oxidation, and complexation. Its reactivity depends on the functional groups present.
Physical And Chemical Properties Analysis
- Solubility : The dihydrochloride salt is likely soluble in water due to the presence of charged chloride ions.
- Melting Point : The compound’s melting point can be determined experimentally.
- Stability : Stability under different conditions (e.g., temperature, pH) should be investigated.
Scientific Research Applications
Cardiac Electrophysiological Activity
Research has demonstrated the potential of compounds similar to the specified chemical in cardiac electrophysiological applications. For instance, N-substituted imidazolylbenzamides have been synthesized and shown to possess potent electrophysiological activity, comparable to known class III agents, indicating their viability for heart-related therapeutic applications (Morgan et al., 1990).
Inhibitors of TNF-alpha Converting Enzyme (TACE)
Compounds containing the 1H-imidazol-1-yl moiety have been identified as potent and selective inhibitors of TNF-alpha Converting Enzyme (TACE), showcasing their potential in suppressing inflammatory responses. Such compounds have demonstrated exceptional selectivity and potency in vitro, indicating their therapeutic promise in treating diseases where TNF-alpha plays a key role (Ott et al., 2008).
Antifungal and Antibacterial Agents
Research into imidazole analogues of fluoxetine has uncovered potent anti-Candida activity, surpassing that of miconazole and other clinical antifungal agents. This suggests the therapeutic potential of 1H-imidazol-1-yl compounds in developing new antifungal medications (Silvestri et al., 2004). Furthermore, certain derivatives have been explored for their specific activity against anaerobic bacteria, offering a new avenue for targeting these hard-to-treat bacterial infections (Dickens et al., 1991).
Anti-HIV Activity
Compounds with a nitroimidazole moiety, including those structurally related to the specified chemical, have been synthesized and evaluated for their anti-HIV activity. This research highlights the potential of such compounds in developing new non-nucleoside reverse transcriptase inhibitors for HIV treatment (Al-Masoudi et al., 2007).
Anticancer Agents
The exploration of benzimidazoles bearing an oxadiazole nucleus, synthesized from structures similar to the specified chemical, has shown significant to good in vitro anticancer activity. This indicates the potential of such compounds in the development of new anticancer medications (Rashid et al., 2012).
Safety And Hazards
- Toxicity : Assess the compound’s toxicity profile through in vitro and in vivo studies.
- Handling Precautions : Follow standard laboratory safety protocols when working with this compound.
Future Directions
- Biological Activity : Investigate its potential as a drug candidate or bioactive agent.
- Formulation : Explore different formulations (e.g., nanoparticles, liposomes) for improved delivery.
- Structure-Activity Relationship (SAR) : Study the impact of structural modifications on activity.
properties
IUPAC Name |
(2S)-2-amino-N-(3-imidazol-1-ylpropyl)-3-phenylpropanamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O.2ClH/c16-14(11-13-5-2-1-3-6-13)15(20)18-7-4-9-19-10-8-17-12-19;;/h1-3,5-6,8,10,12,14H,4,7,9,11,16H2,(H,18,20);2*1H/t14-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWIZGOJPWKJME-UTLKBRERSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCCCN2C=CN=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCCCN2C=CN=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenepropanamide, alpha-amino-N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (aS)- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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